Erythribyssin O

Beschreibung

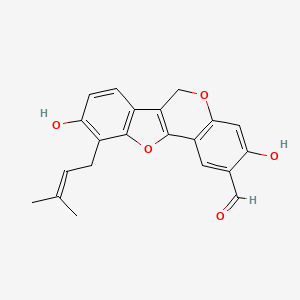

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C21H18O5 |

|---|---|

Molekulargewicht |

350.4 g/mol |

IUPAC-Name |

3,9-dihydroxy-10-(3-methylbut-2-enyl)-6H-[1]benzofuro[3,2-c]chromene-2-carbaldehyde |

InChI |

InChI=1S/C21H18O5/c1-11(2)3-4-14-17(23)6-5-13-16-10-25-19-8-18(24)12(9-22)7-15(19)21(16)26-20(13)14/h3,5-9,23-24H,4,10H2,1-2H3 |

InChI-Schlüssel |

AGFXXWXSPAYWMF-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=CCC1=C(C=CC2=C1OC3=C2COC4=C3C=C(C(=C4)O)C=O)O)C |

Herkunft des Produkts |

United States |

Biosynthesis of Erythribyssin O

General Pathways for Flavonoid Biosynthesis in Plants

Flavonoids are a diverse class of plant secondary metabolites built upon a C6-C3-C6 carbon skeleton. mdpi.com Their production begins with precursors from primary metabolism and proceeds through the highly conserved phenylpropanoid pathway.

Precursor Metabolism and Shikimate Pathway Contributions

The journey to Erythribyssin O begins with the shikimate pathway, a core metabolic route in plants responsible for producing the aromatic amino acids phenylalanine, tyrosine, and tryptophan from precursors derived from glycolysis and the pentose phosphate pathway. nih.govfrontiersin.org For flavonoid biosynthesis, phenylalanine is the crucial starting material. nih.gov More than 30% of all carbon fixed by plants is estimated to be channeled through this pathway. frontiersin.org

The general phenylpropanoid pathway then converts phenylalanine into p-coumaroyl-CoA in three enzymatic steps. nih.gov This molecule serves as a key branching point, directing carbon flux toward the production of various phenolic compounds, including flavonoids. nih.gov The other essential precursor, malonyl-CoA, is supplied by the acetate (B1210297) pathway. sci-hub.se

Key Enzymatic Steps in Flavonoid Production

The first committed step in flavonoid biosynthesis is catalyzed by Chalcone Synthase (CHS) . nih.gov This pivotal enzyme performs a series of condensation reactions, combining one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a bicyclic intermediate known as naringenin chalcone. nih.govnih.gov

This open-chain chalcone is then stereospecifically cyclized by Chalcone Isomerase (CHI) to form the tricyclic (2S)-naringenin, a flavanone. researchgate.netfrontiersin.org The action of CHI is critical as it establishes the core three-ring structure common to most flavonoids and increases the reaction rate by a factor of 10^7 compared to spontaneous cyclization. nih.gov Naringenin represents a central branch point from which various classes of flavonoids, including flavones, flavonols, and the isoflavonoids necessary for pterocarpan (B192222) formation, are derived. nih.govnih.gov

| Enzyme | Abbreviation | Function |

| Phenylalanine Ammonia Lyase | PAL | Converts L-phenylalanine to trans-cinnamic acid, the first step of the phenylpropanoid pathway. nih.gov |

| Cinnamic Acid 4-hydroxylase | C4H | Hydroxylates trans-cinnamic acid to produce p-coumaric acid. nih.gov |

| 4-Coumarate:CoA Ligase | 4CL | Activates p-coumaric acid by adding a Coenzyme A molecule, forming p-coumaroyl-CoA. nih.gov |

| Chalcone Synthase | CHS | Catalyzes the condensation of p-coumaroyl-CoA and malonyl-CoA to form naringenin chalcone. mdpi.com |

| Chalcone Isomerase | CHI | Catalyzes the stereospecific cyclization of naringenin chalcone into (2S)-naringenin (a flavanone). mdpi.com |

Specific Biosynthetic Routes to Pterocarpans

Pterocarpans are derivatives of isoflavonoids, a class of flavonoids primarily found in leguminous plants like those of the Erythrina genus. The formation of the pterocarpan scaffold involves a unique ring-closure reaction that defines this class of compounds.

Enzymatic Transformations Leading to Pterocarpan Scaffolds

The biosynthesis of pterocarpans diverges from the general flavonoid pathway at the isoflavone (B191592) stage. The pathway to the common pterocarpan medicarpin, for example, begins with the isoflavone formononetin.

Hydroxylation: An Isoflavone 2'-hydroxylase (I2'H) , a cytochrome P450-dependent enzyme, introduces a hydroxyl group at the 2' position of the isoflavone precursor. nih.gov

Reduction: The resulting 2'-hydroxyisoflavone is then reduced by Isoflavone Reductase (IFR) to form a 2'-hydroxyisoflavanone, such as vestitone. nih.govnih.gov

Second Reduction: A Vestitone Reductase (VR) further reduces the keto group at C-4 of the isoflavanone (B1217009), yielding a 2'-hydroxyisoflavanol (e.g., 7,2'-dihydroxy-4'-methoxyisoflavanol or DMI). nih.govnih.gov

Cyclization: The final and defining step is the intramolecular cyclization of the 2'-hydroxyisoflavanol, catalyzed by Pterocarpan Synthase (PTS) . This enzyme, also known as 2'-hydroxyisoflavanol dehydratase, facilitates the formation of the characteristic fourth ring of the pterocarpan skeleton through a dehydration reaction, creating the bond between C-6a and C-11a. nih.govnih.govnih.gov The identification of PTS as a dirigent domain-containing protein was a crucial discovery, solving the "missing link" in pterocarpan biosynthesis. nih.govnih.gov

| Enzyme | Abbreviation | Function in Pterocarpan Biosynthesis |

| Isoflavone Synthase | IFS | Catalyzes the rearrangement of a flavanone to an isoflavone, the committed step for this subclass. |

| Isoflavone 2'-hydroxylase | I2'H | Adds a hydroxyl group to the 2' position of the isoflavone B-ring. nih.gov |

| Isoflavone Reductase | IFR | Reduces the double bond in the C-ring of a 2'-hydroxyisoflavone to form a 2'-hydroxyisoflavanone. nih.gov |

| Vestitone Reductase | VR | Reduces the C-4 keto group of the 2'-hydroxyisoflavanone to an alcohol, forming a 2'-hydroxyisoflavanol. nih.gov |

| Pterocarpan Synthase | PTS | Catalyzes the final ring closure (dehydration) of a 2'-hydroxyisoflavanol to form the pterocarpan scaffold. nih.gov |

Proposed Biosynthetic Pathway for this compound

The specific biosynthetic pathway to this compound has not been fully elucidated. However, based on its chemical structure (a prenylated and methylated pterocarpan) and the known enzymatic reactions in Erythrina species, a plausible pathway can be proposed. Erythrina plants are known to produce a variety of prenylated pterocarpans. uni-halle.deresearchgate.netnih.gov

The biosynthesis would likely start from a common pterocarpan intermediate, such as demethylmedicarpin or a related structure. The subsequent modifications would involve:

Prenylation: A prenyltransferase (PT) enzyme would catalyze the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the pterocarpan core. Prenylation is a common modification in Erythrina flavonoids and is thought to enhance biological activity by increasing lipophilicity. uni-halle.denih.gov

Methylation: An O-methyltransferase (OMT) would add a methyl group to a hydroxyl function on the molecule, completing the final structure of this compound.

This proposed sequence of late-stage tailoring reactions is common in the biosynthesis of specialized plant metabolites, allowing for the generation of vast chemical diversity from a limited number of core skeletons.

Regulation of Secondary Metabolite Biosynthesis in Erythrina Species

The biosynthesis of flavonoids and pterocarpans in plants is tightly regulated at the transcriptional level. In Erythrina and other legumes, the expression of biosynthetic genes is controlled by complex networks of transcription factors (TFs), which respond to both developmental cues and environmental stresses, such as pathogen attack. nih.govanu.edu.au

Key families of transcription factors involved in regulating the flavonoid pathway include MYB, basic helix-loop-helix (bHLH), and WD40 repeat proteins. mdpi.comuky.edu These proteins often form a ternary complex (MBW complex) that binds to the promoters of biosynthetic genes like CHS and CHI, thereby activating their transcription. uky.edu

Research on Erythrina velutina has identified numerous putative transcription factors from the MYB, bHLH, and ERF (Ethylene Response Factor) families that are likely involved in modulating the biosynthesis of flavonoids and other specialized metabolites. nih.gov The expression of these regulatory genes can be tissue-specific or induced by external stimuli, allowing the plant to produce defense compounds like pterocarpans precisely when and where they are needed. nih.govnih.gov For instance, many pterocarpans function as phytoalexins, antimicrobial compounds that accumulate rapidly at the site of infection. nih.gov This inducible regulation is a key feature of the plant defense system.

Genetic and Transcriptional Control Mechanisms

The genetic blueprint for erythromycin (B1671065) biosynthesis is located in a large cluster of genes, referred to as the ery gene cluster, on the chromosome of Saccharopolyspora erythraea. researchgate.net This cluster spans approximately 65 kilobases and contains all the genes necessary for the production of the polyketide core, the synthesis of the required deoxy sugars, and the subsequent modification and assembly of the final molecule. researchgate.net

The ery gene cluster is organized into several transcriptional units. The central and largest part of the cluster contains the three eryA genes (eryAI, eryAII, eryAIII), which code for the multifunctional Type I polyketide synthase, also known as 6-deoxyerythronolide B synthase (DEBS). researchgate.net Flanking the eryA genes are the eryB and eryC genes, which are responsible for the biosynthesis and attachment of the sugars L-mycarose and D-desosamine. researchgate.netresearchgate.net Additionally, genes such as eryF, eryK, and eryG encode enzymes for post-PKS modifications like hydroxylation and methylation. researchgate.net

Transcriptional control of the ery gene cluster is complex, involving multiple promoters that initiate the transcription of polycistronic mRNAs. This means that several genes are transcribed together as a single long messenger RNA molecule. This coordinated expression ensures that the various enzymes required for the biosynthetic pathway are produced in a synchronized manner. Gene regulation in bacteria is often controlled at the transcriptional level, where regulatory proteins can bind to specific DNA sequences, such as promoters or operators, to either activate or block the transcription of genes by RNA polymerase. youtube.com

Studies involving the engineering of the propionate assimilation pathway have shown that the supply of precursors, such as propionyl-CoA, is crucial and can be regulated. nih.gov For instance, overexpression of a propionyl-CoA synthetase that is resistant to feedback inhibition by propionylation led to a significant increase in erythromycin yield, demonstrating a metabolic level of control that is ultimately governed by gene expression. nih.gov

Table 1: Key Genes in the Erythromycin Biosynthesis Cluster

| Gene(s) | Encoded Protein/Function | Role in Biosynthesis |

| eryAI, eryAII, eryAIII | 6-deoxyerythronolide B Synthase (DEBS) | Synthesis of the polyketide core, 6-deoxyerythronolide B. |

| eryF | Cytochrome P450 Hydroxylase (P450eryF) | Catalyzes the C-6 hydroxylation of the macrolide ring. mdpi.comnih.gov |

| eryK | C-12 Hydroxylase | Catalyzes the C-12 hydroxylation of the macrolide ring. researchgate.net |

| eryG | O-methyltransferase | Attaches a methyl group to the mycarose sugar. researchgate.net |

| eryB genes | Various enzymes | Biosynthesis of the deoxysugar L-mycarose. researchgate.net |

| eryC genes | Various enzymes | Biosynthesis of the deoxysugar D-desosamine. researchgate.net |

Influence of Elicitors and Environmental Factors on Production

The production of secondary metabolites like erythromycin is significantly influenced by external stimuli, including chemical elicitors and various environmental factors. Elicitors are compounds that can trigger or enhance the biosynthesis of specific metabolites in an organism, often as a defense or stress response. nih.gov In actinomycetes, the producers of many antibiotics, small-molecule elicitors can activate silent biosynthetic gene clusters or enhance the yield of known compounds. nih.gov

While specific elicitors for this compound are not documented, the principles of elicitation in antibiotic production are well-established. Both biotic (derived from living organisms) and abiotic (non-living) elicitors can be used to stimulate secondary metabolism. For example, sub-inhibitory concentrations of other antibiotics, such as promomycin, have been shown to elicit the production of cryptic antibiotics in Streptomyces species. nih.gov This suggests that inter-species chemical signaling can play a role in regulating antibiotic biosynthesis.

Environmental factors also play a critical role in the industrial fermentation of erythromycin. The composition of the culture medium, including the quality of raw materials like soybean meal and oils, is crucial for achieving high yields. unido.org The production process is sensitive to nutrient balance, and deviations can lead to strain instability and reduced productivity. unido.org

Key environmental parameters that are carefully controlled during fermentation include:

Nutrient Supply : Continuous feeding of carbon sources (like dextrinized starch) and precursor molecules (like propionic acid or n-propyl alcohol) is necessary to sustain production. unido.org

pH : The pH of the fermentation broth must be maintained within an optimal range. Propionic acid, a precursor, can cause pH variations that need to be managed. unido.org

Dissolved Oxygen : Adequate aeration is critical, especially in the early stages of fermentation, to support the massive growth of the bacterial culture. unido.org

The presence of erythromycin in the environment, stemming from manufacturing wastewater and agricultural use, is a growing concern. researchgate.netnih.gov Studies have shown that environmental concentrations of erythromycin can be high enough to potentially select for antibiotic-resistant bacteria. nih.govjanusinfo.se The fate of erythromycin in the environment is influenced by factors such as its tendency to bind to sediment and its susceptibility to biotic degradation processes. researchgate.net

Table 2: Environmental Factors Affecting Erythromycin Production

| Factor | Influence on Production |

| Carbon Source | Essential for cell growth and as a building block for the polyketide chain. Fed continuously during fermentation. unido.org |

| Precursor Supply | Addition of propionic acid or its derivatives is crucial as it provides the C-3 subunits for the macrolide ring. unido.org |

| Nitrogen Source | High-quality nitrogen sources like soybean meal are required for robust growth and enzyme production. unido.org |

| Dissolved Oxygen | High levels are needed to support the high cell density and metabolic activity required for antibiotic synthesis. unido.org |

| pH | Must be controlled within a narrow range to ensure optimal enzyme function and culture stability. |

| Temperature | Maintained at an optimal level for the growth of Saccharopolyspora erythraea and the activity of biosynthetic enzymes. |

Advanced Synthetic Methodologies for Erythribyssin O and Analogues

Strategies for the Construction of the Pterocarpan (B192222) Core

The tetracyclic framework of pterocarpans, possessing a benzofuran-benzopyran system, requires precise control over stereochemistry and regiochemistry for its successful synthesis. nih.gov

Retrosynthetic Analysis of Erythribyssin O

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgdeanfrancispress.com The retrosynthesis of a pterocarpan like this compound typically involves several key disconnections.

A common strategy begins by disconnecting the ether linkage of the dihydrofuran ring, which simplifies the tetracyclic core into a more manageable isoflavonoid (B1168493) precursor. researchgate.net This isoflavonoid can be further broken down. For instance, the synthesis of 6a-hydroxypterocarpans can be traced back to a 2'-hydroxyl-substituted isoflavone (B191592). researchgate.net This isoflavone itself can be synthesized from simpler aromatic precursors, such as a substituted phenol (B47542) and a phenylacetic acid derivative. This approach allows for the systematic construction of the complex pterocarpan skeleton from basic building blocks.

Key Retrosynthetic Steps for a Pterocarpan Core:

Target Molecule: this compound (Pterocarpan)

Precursor 1: Isoflavan-4-ol

Precursor 2: 2'-Hydroxyisoflavone

Starting Materials: Substituted phenols and phenylacetic acids

This analytical approach provides a logical roadmap for the forward synthesis, enabling chemists to explore various synthetic routes and compare their efficiency. wikipedia.org

Modern Approaches in Stereoselective and Regioselective Synthesis

Modern synthetic methods focus on achieving high levels of stereoselectivity and regioselectivity to produce the desired pterocarpan isomers.

Stereoselective Synthesis: The cis- and trans- configurations of the B/C ring junction in pterocarpans are a key stereochemical feature. Diastereoselective total synthesis of both cis- and trans-pterocarpans has been achieved through various methods. nih.gov One strategy involves the allylation of aromatic aldehydes with cyclic allylsiloxanes to control the relative stereochemistry. nih.gov Another powerful technique is the asymmetric transfer hydrogenation (ATH) of a 2'-hydroxyl-substituted isoflavone, which can produce a nearly enantiopure pterocarpan. researchgate.netrsc.org The synthesis of non-naturally occurring trans-pterocarpans has also been explored through methods like aldol (B89426) condensation followed by sequential cyclization. pwvas.org

Regioselective Synthesis: Regioselectivity is crucial when introducing substituents onto the aromatic rings of the pterocarpan core. A notable regioselective method involves the Lewis acid-catalyzed [2+2] cycloaddition of 2H-chromenes with 2-alkoxy-1,4-benzoquinones. rsc.org This reaction, often catalyzed by titanium(IV), can directly and efficiently form the pterocarpan nucleus with specific oxygenation patterns. rsc.orgrsc.org Gold(I)-catalyzed intramolecular hydroarylation has also been shown to proceed with remarkable regioselectivity in the synthesis of prenylated pterocarpans, such as erybraedin A and erybraedin C, which are structurally related to the Erythribyssin family. researchgate.net

Semisynthetic Modifications and Derivatization Approaches

Semisynthesis, which involves the chemical modification of a naturally occurring starting material, is a valuable tool for creating novel analogues with potentially enhanced properties.

Synthesis of Erythribyssin H Derivatives (as an example of related compound synthesis)

While the direct synthesis of "Erythribyssin H" derivatives is not extensively documented, the synthesis of related Erythrina pterocarpans, such as erybraedin A and C, provides a relevant example of derivatization. researchgate.net The synthesis of these compounds has been achieved from (±)‐demethylmedicarpin, which itself can be prepared in a few steps from resorcinol (B1680541) and 2,4-dimethoxyphenylacetic acid. researchgate.net The derivatization often involves the introduction of prenyl groups, which are common in natural pterocarpans.

A related approach is the synthesis of other complex pterocarpans like glyceollin (B191339) I and II from a common precursor, demonstrating how different analogues can be accessed from a single synthetic pathway. researchgate.net Such strategies could theoretically be applied to a hypothetical "Erythribyssin H" precursor to generate a library of derivatives for structure-activity relationship studies.

Functional Group Interconversions and Protecting Group Strategies

The synthesis of complex molecules like this compound often requires the strategic use of functional group interconversions (FGIs) and protecting groups. fiveable.mesolubilityofthings.com

Functional Group Interconversions (FGI): FGIs are chemical reactions that transform one functional group into another, a fundamental aspect of organic synthesis. numberanalytics.com In pterocarpan synthesis, common FGIs include:

Oxidation: Alcohols can be oxidized to aldehydes or ketones. fiveable.me

Reduction: Ketones can be reduced to alcohols. fiveable.me

Substitution: Hydroxyl groups can be converted to halides, which are good leaving groups for subsequent reactions. vanderbilt.edu

These transformations are essential for manipulating the reactivity of different parts of the molecule during the synthetic sequence.

Protecting Group Strategies: Protecting groups are used to temporarily mask a reactive functional group to prevent it from reacting in a subsequent step. wikipedia.org In the synthesis of flavonoids and pterocarpans, protecting groups are crucial for achieving selectivity. jocpr.com

| Functional Group | Common Protecting Groups | Deprotection Conditions |

| Hydroxyl (-OH) | Silyl (B83357) ethers (e.g., TBS), Benzyl (Bn) | Fluoride (B91410) ions (for silyl ethers), Hydrogenolysis (for Bn) |

| Carbonyl (C=O) | Acetals, Ketals | Acidic hydrolysis |

| Amine (-NH2) | Boc, Fmoc | Acidic conditions (Boc), Basic conditions (Fmoc) |

The choice of protecting group is critical and must be stable to the reaction conditions while being easily removable at the appropriate stage of the synthesis. wikipedia.org An orthogonal protecting group strategy, where different protecting groups can be removed under distinct conditions, is often employed in the synthesis of complex molecules with multiple functional groups. jocpr.com

Methodological Innovations in Chemical Synthesis of Flavonoids

The field of organic synthesis is continually evolving, with new methodologies being developed to improve the efficiency and sustainability of chemical synthesis. nih.gov While plant extraction is a primary source of flavonoids, chemical synthesis offers the advantage of producing novel, non-natural analogues. nih.gov

Recent innovations that could be applied to the synthesis of this compound and other flavonoids include:

Enzyme-catalyzed reactions: The use of enzymes in synthesis can offer high selectivity and milder reaction conditions. manchester.ac.uk

Flow chemistry: Continuous flow reactors can improve reaction efficiency, safety, and scalability compared to traditional batch processes.

Photoredox catalysis: This method uses light to initiate chemical reactions, often enabling transformations that are difficult to achieve with traditional thermal methods.

These innovative approaches hold the potential to streamline the synthesis of complex flavonoids like this compound, making them more accessible for research and development.

Catalytic Reactions in Pterocarpan Synthesis

The construction of the pterocarpan skeleton often involves the formation of key carbon-carbon and carbon-oxygen bonds, for which catalytic methods have proven invaluable. These reactions offer advantages in terms of selectivity, yield, and milder reaction conditions compared to stoichiometric reagents.

One of the cornerstone catalytic methods in pterocarpan synthesis is the asymmetric transfer hydrogenation (ATH) of isoflavones. This reaction is pivotal for establishing the critical stereochemistry at the C3 and C4 positions of the isoflavanone (B1217009) intermediate, which is then cyclized to the pterocarpan core. For instance, in the asymmetric synthesis of several phytoalexins, including (-)-glyceollin I and II, an ATH of a 2'-hydroxy-substituted isoflavone is a key step. This transformation is often carried out using a ruthenium catalyst with a chiral ligand, leading to the desired enantiomerically enriched isoflavan-4-ol. rsc.org

Palladium-catalyzed cross-coupling reactions , such as the Heck reaction, have also been employed in the synthesis of pterocarpans. researchgate.net The Heck reaction facilitates the formation of a carbon-carbon bond between an aryl or vinyl halide and an alkene, a transformation that can be strategically used to construct parts of the pterocarpan framework. rsc.org For example, a palladium-catalyzed intramolecular Heck reaction can be envisioned to form the C-ring of the pterocarpan system from a suitably functionalized precursor. The choice of palladium catalyst and ligands is critical for the success of these reactions, influencing both the yield and selectivity. researchgate.net

Another notable catalytic approach involves the silver-catalyzed asymmetric synthesis of 2,3-dihydrobenzofurans . These heterocycles are valuable precursors for the B-ring of pterocarpans. The reaction proceeds via the condensation of an aromatic aldehyde with a 2,3-dihydrobenzoxasilepine in the presence of a silver(I) catalyst and a fluoride source. The use of chiral ligands with the silver catalyst allows for the enantioselective synthesis of the dihydrobenzofuran, which can then be further elaborated to afford natural cis-pterocarpans and their trans isomers. This methodology was successfully applied in the first enantioselective total synthesis of (-)-pterocarpin. acs.org

The following table summarizes key catalytic reactions employed in the synthesis of pterocarpans and their analogues:

| Reaction Type | Catalyst/Reagents | Substrate(s) | Product | Significance in Pterocarpan Synthesis | Reference(s) |

| Asymmetric Transfer Hydrogenation (ATH) | Ruthenium complex with chiral ligand | Isoflavone | Chiral Isoflavan-4-ol | Establishes key stereocenters for the pterocarpan core. | rsc.org |

| Heck Reaction | Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂) with phosphine (B1218219) ligands | Aryl halide and alkene | Substituted alkene | Forms C-C bonds for ring construction. | researchgate.netrsc.org |

| Silver-Catalyzed Asymmetric Synthesis | Silver(I) complex with chiral ligand | Aromatic aldehyde and 2,3-dihydrobenzoxasilepine | Chiral 2,3-dihydrobenzofuran | Provides chiral building blocks for the B-ring of pterocarpans. | acs.org |

| Sharpless Asymmetric Dihydroxylation | Osmium tetroxide with a chiral ligand | Isoflav-3-ene | Chiral diol | Introduces hydroxyl groups with specific stereochemistry. | acs.org |

Development of Convergent and Divergent Synthetic Routes

A divergent synthesis , on the other hand, starts from a common intermediate that is elaborated into a variety of different target molecules. acs.org This strategy is particularly powerful for creating libraries of analogues for biological screening. In pterocarpan synthesis, a divergent approach could involve the synthesis of a common pterocarpan core, which is then subjected to various late-stage functionalization reactions to introduce different substituents on the aromatic rings. The synthesis of (±)-glyceollin II and a dihydro derivative from a common precursor is an example of a divergent approach, where different final products are generated from a shared intermediate. nih.govacs.org This strategy allows for the efficient exploration of structure-activity relationships within the pterocarpan family.

The table below outlines the characteristics of these synthetic strategies as they apply to the synthesis of pterocarpans:

| Synthetic Strategy | Description | Advantages | Disadvantages | Application in Pterocarpan Synthesis | Reference(s) |

| Linear Synthesis | Step-by-step assembly of the molecule from a single starting material. | Conceptually simple and easy to plan. | Overall yield can be low for long sequences. | Asymmetric synthesis of (+)-medicarpin. acs.orgnih.gov | acs.orgnih.gov |

| Convergent Synthesis | Independent synthesis of fragments followed by their late-stage coupling. | Higher overall yield, more efficient for complex molecules. | Requires careful planning of fragment synthesis and coupling reactions. | General strategy for complex molecules, applicable to pterocarpans by coupling A/B and C/D ring precursors. wikipedia.orgyoutube.com | wikipedia.orgyoutube.com |

| Divergent Synthesis | A common intermediate is transformed into multiple target molecules. | Efficient for generating libraries of analogues for SAR studies. | The common intermediate must be amenable to various late-stage modifications. | Synthesis of glyceollin II and its dihydro analogue from a common intermediate. nih.govacs.org | acs.orgnih.govacs.org |

Biological Activities and Pharmacological Insights of Erythribyssin O

Antibacterial Efficacy of Erythribyssin O

Pterocarpans isolated from the Erythrina genus have demonstrated significant antibacterial properties. nih.gov These compounds are a key part of the plant's defense system as phytoalexins. nih.gov Research has focused on their efficacy against pathogenic bacteria, including strains that have developed resistance to conventional antibiotics. nih.gov Among the various flavonoids evaluated from this genus, pterocarpans represent the most prevalent (31%) and the most active class against bacteria like S. aureus. nih.gov

Studies on pterocarpans isolated from the stems of Erythrina subumbrans have revealed potent activity against a range of Gram-positive bacterial pathogens. nih.gov Compounds such as Erythrabyssin II and Erycristagallin (B1245051), which are closely related to the subject compound, have shown remarkable efficacy. nih.govtjpps.org

For instance, Erythrabyssin II exhibited a high degree of activity against various Streptococcus strains, with Minimum Inhibitory Concentration (MIC) values ranging from 0.78 to 1.56 µg/ml. nih.gov Erycristagallin was found to be highly active against Staphylococcus strains, including multidrug-resistant variants like Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Staphylococcus aureus (VRSA), with MIC values between 0.39 and 1.56 µg/ml. nih.gov Notably, the activity of these pterocarpans against several strains of Staphylococcus and Streptococcus was superior to that of standard antibiotics like oxacillin (B1211168) and vancomycin. nih.gov

**Table 1: Antibacterial Activity of Pterocarpans from Erythrina subumbrans*** *Data sourced from Rukachaisirikul et al. (2007). nih.gov

| Compound | Bacterial Strain | MIC (µg/ml) |

|---|---|---|

| Erythrabyssin II | Streptococcus pyogenes ATCC 19615 | 0.78 |

| Streptococcus pneumoniae ATCC 49619 | 1.56 | |

| Erycristagallin | Staphylococcus aureus ATCC 29213 | 1.56 |

| MRSA (NCTC 10442) | 1.56 | |

| VRSA (V-1) | 0.39 | |

| VRSA (V-4) | 1.56 | |

| Erybraedin A | Streptococcus pyogenes ATCC 19615 | 1.56 |

| Streptococcus mutans ATCC 25175 | 1.56 |

The development of bacterial resistance is a significant challenge for any antimicrobial agent. Bacteria can employ several strategies to counteract the effects of antibiotics. frontiersin.org For phytoalexins like pterocarpans, a primary mechanism of resistance involves the active removal of the compound from the bacterial cell. nih.gov

Bacteria utilize sophisticated molecular machines known as efflux pumps to expel a wide variety of toxic substances, including antibiotics and plant-produced compounds. nih.govfao.orgnih.gov These pumps are transport proteins located in the bacterial membrane that actively translocate chemicals from the inside to the outside of the cell. nih.govyoutube.com The Resistance-Nodulation-Division (RND) superfamily of efflux pumps, in particular, is a major contributor to resistance in Gram-negative bacteria and has been shown to confer resistance to phytoalexins. nih.govnih.gov By actively pumping the pterocarpan (B192222) out, the bacterium can maintain a low internal concentration of the drug, preventing it from reaching its target and exerting its effect. youtube.com

Other general mechanisms of bacterial resistance that could be relevant include the modification of the drug's target site, preventing the compound from binding effectively, or enzymatic inactivation, where the bacterium produces enzymes that degrade or modify the antimicrobial compound, rendering it harmless. frontiersin.orgnih.govresearchgate.net

Adenosine (B11128) Monophosphate-Activated Protein Kinase (AMPK) Activation by this compound

Beyond their antibacterial effects, flavonoids, the broader class to which pterocarpans belong, are recognized for their ability to modulate key cellular metabolic pathways. A central hub for this regulation is the AMP-activated protein kinase (AMPK).

AMP-activated protein kinase (AMPK) is a highly conserved enzyme that acts as a master sensor of cellular energy status. nih.govyoutube.com It plays a critical role in maintaining the balance between ATP production and consumption. youtube.com When cellular energy levels are low, indicated by a rising ratio of AMP to ATP, AMPK becomes activated. youtube.com Once active, AMPK works to restore energy balance by switching on catabolic (ATP-generating) pathways, such as fatty acid oxidation and glucose uptake, while simultaneously switching off anabolic (ATP-consuming) pathways, including the synthesis of cholesterol, fatty acids, and proteins. youtube.comfrontiersin.org Due to this central role, AMPK is a key target in the study of metabolic disorders. nih.gov

Small molecules can activate AMPK through several mechanisms, primarily by interacting directly with the AMPK complex. nih.gov Some molecules, known as direct activators, can bind to the AMPK complex and induce conformational changes that lead to its activation, independent of cellular energy levels. nih.gov

A primary mechanism involves molecules that mimic adenosine monophosphate (AMP). nih.gov These compounds can bind to the regulatory γ-subunit of AMPK, causing an allosteric (conformational) change in the enzyme complex. nih.gov This change makes the kinase more susceptible to phosphorylation at a key residue (Threonine-172) by upstream kinases like LKB1, a modification that is essential for full AMPK activation. nih.govfrontiersin.org This mechanism allows for sensitive and potent activation of the entire downstream signaling cascade. frontiersin.org

The activation of AMPK by small molecules like isoflavonoids has profound implications for cellular metabolism. nih.govdiabetesjournals.org Studies have shown that dietary phytoestrogens, including soy isoflavones, can activate the AMPK pathway, leading to beneficial effects on lipid and glucose metabolism. nih.govdiabetesjournals.org Pterostilbene, a compound with structural similarities to resveratrol, has also been shown to be a potent AMPK activator. nih.gov

Other Potential Bioactivities Indicated by Chemical Class or Source

Given the limited direct research on this compound, this section extrapolates its potential biological activities from the well-documented properties of macrolides and flavonoids. This approach provides a theoretical framework for understanding the possible pharmacological profile of this compound.

Anti-inflammatory Properties (based on general flavonoid/macrolide literature)

Macrolide antibiotics have long been recognized for their anti-inflammatory actions, independent of their antimicrobial effects. mayoclinic.orgmdpi.com These properties are thought to arise from their ability to modulate various cellular and molecular inflammatory pathways. Should this compound belong to the macrolide class, it could exhibit similar anti-inflammatory potential.

Key anti-inflammatory mechanisms of macrolides include the inhibition of pro-inflammatory cytokine production, such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8). drugbank.com They have also been shown to reduce the recruitment and activity of neutrophils at sites of inflammation. youtube.com For instance, erythromycin (B1671065) can inhibit the proliferation of peripheral blood mononuclear cells and reduce the oxidative burst of neutrophils. youtube.com

Flavonoids, a diverse group of polyphenolic compounds found in many plants, are also potent anti-inflammatory agents. nih.gov Their mechanisms of action involve the inhibition of enzymes like cyclooxygenase-2 (COX-2) and lipoxygenase, which are crucial for the synthesis of inflammatory mediators. Flavonoids can also suppress the activation of key transcription factors that regulate inflammatory gene expression, such as NF-κB and AP-1. wikipedia.org

Table 1: Summary of Potential Anti-inflammatory Mechanisms

| Chemical Class | Key Mechanisms of Action |

|---|---|

| Macrolides | - Inhibition of pro-inflammatory cytokines (e.g., IL-6, IL-8). drugbank.com- Reduction of neutrophil recruitment and activity. youtube.com- Inhibition of peripheral blood mononuclear cell proliferation. youtube.com |

| Flavonoids | - Inhibition of inflammatory enzymes (e.g., COX-2, lipoxygenase).- Suppression of transcription factors (e.g., NF-κB, AP-1). wikipedia.org- Reduction in the expression of pro-inflammatory mediators. wikipedia.org |

Immunomodulatory Effects (based on general flavonoid/macrolide literature)

The immunomodulatory effects of macrolides are well-documented and contribute significantly to their therapeutic benefits beyond their antibiotic activity. These effects are characterized by the modulation of both innate and adaptive immune responses. Macrolides can influence immune cell function, including the activity of T-lymphocytes, and can alter the production of various signaling molecules that orchestrate the immune response. For example, some macrolides can shift the balance of T helper cell responses, often leading to a decrease in pro-inflammatory Th2 cytokines.

Flavonoids also exhibit significant immunomodulatory properties. clinpgx.org They can modulate the function of various immune cells, including T cells, B cells, macrophages, and natural killer (NK) cells. Some flavonoids have been shown to suppress the production of pro-inflammatory cytokines and influence the differentiation of T cell subpopulations. These actions suggest that flavonoids can help regulate immune homeostasis and may be beneficial in conditions characterized by dysregulated immune responses. clinpgx.org

Table 2: Overview of Potential Immunomodulatory Effects

| Chemical Class | Effects on the Immune System |

|---|---|

| Macrolides | - Modulation of T-lymphocyte activity.- Alteration of cytokine production (e.g., reduction of Th2 cytokines).- Influence on innate and adaptive immune responses. |

| Flavonoids | - Modulation of various immune cells (T cells, B cells, macrophages, NK cells).- Suppression of pro-inflammatory cytokine production.- Influence on T cell differentiation. |

Antioxidant Activities (based on general flavonoid literature)

While macrolides are not primarily known for their antioxidant properties, some studies suggest they may have indirect antioxidant effects, for instance, by inhibiting the production of reactive oxygen species (ROS) by neutrophils.

In contrast, flavonoids are renowned for their potent antioxidant activities. They can act as free radical scavengers, donating a hydrogen atom to stabilize reactive oxygen species and thus prevent oxidative damage to cells and tissues. The antioxidant capacity of flavonoids is closely linked to their chemical structure, particularly the arrangement of hydroxyl groups on their aromatic rings. Furthermore, some flavonoids can chelate metal ions involved in the generation of free radicals and can enhance the activity of endogenous antioxidant enzymes. This multifaceted antioxidant action contributes to the protective effects of flavonoids against a wide range of chronic diseases.

Table 3: Summary of Potential Antioxidant Mechanisms

| Chemical Class | Key Mechanisms of Action |

|---|---|

| Macrolides | - Indirect effects through inhibition of ROS production by immune cells. |

| Flavonoids | - Direct scavenging of free radicals.- Chelation of metal ions.- Enhancement of endogenous antioxidant enzyme activity. |

Mechanism of Action of Erythribyssin O at the Molecular Level

Detailed Mechanism of Antibacterial Action

Erythromycins, as a class of macrolide antibiotics, primarily exhibit a bacteriostatic effect, meaning they inhibit the growth and replication of bacteria rather than directly killing them. patsnap.comnih.gov This antibacterial activity is achieved through the targeted disruption of protein synthesis, a fundamental process for bacterial survival and proliferation. patsnap.comdrugbank.com

Inhibition of Bacterial Protein Synthesis

The primary antibacterial mechanism of erythromycins is the inhibition of protein synthesis in susceptible bacteria. patsnap.comdrugbank.com By halting the production of essential proteins, the bacteria are unable to perform vital functions, leading to the cessation of growth and replication. patsnap.com This targeted action makes erythromycins effective against a range of bacterial pathogens. patsnap.com

Interaction with the Bacterial Ribosomal Subunit (e.g., 50S subunit)

Erythromycins specifically target the bacterial ribosome, the cellular machinery responsible for protein synthesis. patsnap.com These antibiotics bind to the 50S subunit of the bacterial ribosome, a large and complex structure composed of ribosomal RNA (rRNA) and proteins. patsnap.comdrugbank.com The binding site is located within the 23S rRNA component of the 50S subunit, near the entrance of the peptide exit tunnel. researchgate.net This interaction is highly specific to bacterial ribosomes, as human ribosomes have a different structure (60S and 40S subunits), which accounts for the selective toxicity of the antibiotic towards bacteria. nih.gov

The binding of erythromycin (B1671065) to the 50S subunit is a critical step in its antibacterial action. This interaction physically obstructs the path of the growing polypeptide chain, leading to a halt in protein elongation. nih.gov

Disruption of Ribosomal Translocation Processes

The binding of erythromycin to the 50S ribosomal subunit directly interferes with the translocation step of protein synthesis. patsnap.comdrugbank.com Translocation is the process by which the ribosome moves along the messenger RNA (mRNA) template, allowing for the sequential addition of amino acids to the growing polypeptide chain. patsnap.com Erythromycin's presence in the peptide exit tunnel physically blocks this movement, effectively stalling the ribosome on the mRNA. patsnap.comnih.gov This blockage prevents the addition of subsequent amino acids, leading to the premature termination of protein synthesis. patsnap.com

| Feature of Antibacterial Action | Description |

| Primary Effect | Bacteriostatic (inhibits bacterial growth) patsnap.comnih.gov |

| Molecular Target | 50S subunit of the bacterial ribosome patsnap.comdrugbank.com |

| Binding Site | 23S rRNA component, near the peptide exit tunnel researchgate.net |

| Inhibited Process | Ribosomal translocation patsnap.comdrugbank.com |

Molecular Basis for AMPK Activation

Recent studies on erythromycin have revealed a novel role in the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. This activation appears to be indirect, involving upstream signaling pathways.

Elucidation of Upstream Signaling Cascades

Research suggests that erythromycin's effect on AMPK is mediated through the upregulation of orosomucoid (ORM), an acute phase protein. nih.gov The increased expression of ORM then appears to activate the C-C motif chemokine receptor 5 (CCR5), which in turn leads to the activation of AMPK. nih.gov This signaling cascade indicates an indirect mechanism of AMPK activation by erythromycin. nih.gov Studies have shown that the effects of erythromycin on muscle endurance and glycogen (B147801) levels are diminished in the absence of ORM or with the administration of a CCR5 antagonist, supporting the role of this upstream pathway. nih.gov

Identification of Direct and Indirect Target Proteins

Based on current research, the activation of AMPK by erythromycin is an indirect process. The direct target of erythromycin in this pathway appears to be the cellular machinery responsible for the expression of the ORM protein. nih.gov ORM and CCR5 are therefore key indirect target proteins in the signaling cascade that ultimately leads to the phosphorylation and activation of AMPK. nih.gov

The downstream targets of the activated AMPK include proteins involved in metabolic regulation. For instance, activated AMPK can phosphorylate and inactivate acetyl-CoA-carboxylase (ACC), a key enzyme in fatty acid synthesis, and can induce autophagy through the phosphorylation of Unc-51 like autophagy activating kinase 1 (ULK1). nih.gov

| Component | Role in AMPK Activation by Erythromycin |

| Erythromycin | Initiates the signaling cascade by upregulating ORM expression nih.gov |

| Orosomucoid (ORM) | Upregulated by erythromycin; acts as an upstream signaling molecule nih.gov |

| CCR5 | Activated by ORM, leading to AMPK activation nih.gov |

| AMPK | The central kinase activated by the upstream signaling cascade nih.gov |

| ACC, ULK1 | Downstream targets of activated AMPK involved in metabolic regulation nih.gov |

Cellular and Subcellular Localization of Action

The specific cellular and subcellular localization of Erythribyssin O's activity is intrinsically linked to its molecular targets. Research has identified this compound as an inhibitor of influenza neuraminidase. idrblab.netvdoc.pubresearchgate.net Neuraminidase is a glycoprotein (B1211001) enzyme found on the surface of influenza viruses. It is also expressed on the surface of host cells and is involved in the release of progeny virions from infected cells.

Therefore, the primary site of action for this compound in the context of its anti-influenza activity is extracellular, at the host cell membrane, and on the viral envelope. Its mechanism does not necessitate entry into the cytoplasm or nucleus of the host cell to inhibit viral spread.

In addition to its antiviral properties, related compounds from Erythrina abyssinica have been shown to inhibit Protein Tyrosine Phosphatase 1B (PTP1B). researchgate.netresearchgate.net PTP1B is primarily localized to the endoplasmic reticulum. While this compound itself has not been explicitly identified as a PTP1B inhibitor in the provided research, the activity of other pterocarpans from the same plant suggests a potential for interaction with intracellular targets. Should this compound possess similar PTP1B inhibitory activity, its subcellular localization of action would include the endoplasmic reticulum.

Interplay and Synergistic Effects of Multiple Mechanisms

The therapeutic potential of crude extracts from Erythrina abyssinica is often attributed to the synergistic and additive effects of its constituent bioactive compounds, which likely exceed the efficacy of any single compound administered in isolation. researchgate.net While specific studies on the synergistic effects of this compound with other compounds are not extensively detailed, the complex phytochemical profile of Erythrina abyssinica provides a basis for such interactions. nih.govnih.gov

The plant is a rich source of various classes of compounds, including flavonoids, isoflavonoids, and pterocarpans, each with distinct or overlapping biological activities. nih.govnih.govresearchgate.nettheferns.info For instance, the co-occurrence of compounds with antibacterial activity, such as those that inhibit bacterial ATPase DNA gyrase B, with compounds like this compound that have other pharmacological actions, could provide a multi-pronged therapeutic effect. nih.gov

The interplay of different mechanisms can be hypothesized from the diverse activities of compounds found in Erythrina abyssinica. For example, the anti-inflammatory properties of some flavonoids could complement the primary mechanism of another compound, leading to a more comprehensive therapeutic outcome. researchgate.net While preclinical evidence supports the broad utility of the plant's extracts, the precise synergistic interactions involving this compound require further dedicated investigation. researchgate.net

Advanced Research Methodologies and Future Directions

Computational and Bioinformatic Approaches

The exploration and optimization of a natural product like a putative "Erythribyssin O" would heavily rely on computational and bioinformatic tools to predict its biological activities, identify its molecular targets, and guide the synthesis of more potent and specific analogues.

Molecular Docking and Dynamics Simulations for Target Identification

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a new compound like "this compound," docking simulations would be a primary step to identify potential biological targets. Scientists would screen "this compound" against a library of known protein structures, particularly those from pathogenic bacteria or cancer cells.

For instance, similar to how erythromycin's binding to the bacterial ribosome is studied, "this compound" would be docked into the ribosomal exit tunnel to predict its binding affinity and mode of interaction. wikipedia.orgnih.govmayoclinic.org Studies on erythromycin (B1671065) derivatives have successfully used molecular docking to understand how modifications to the chemical structure affect binding to the 50S ribosomal subunit. mayoclinic.org These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for the compound's activity. mayoclinic.org

Molecular dynamics (MD) simulations take this a step further by simulating the movement of atoms in the compound-target complex over time. This provides insights into the stability of the interaction and the conformational changes that may occur upon binding. wikipedia.orgnih.gov For example, MD simulations have been used to investigate the binding mechanisms of various macrolides to the E. coli ribosome, revealing the critical role of specific functional groups and the dynamic nature of the binding pocket. nih.gov Steered molecular dynamics can even simulate the process of the drug entering and exiting its binding site, identifying key residues that control this process. researchgate.net

Table 1: Application of Molecular Docking and Dynamics for "this compound"

| Computational Technique | Application for "this compound" | Expected Outcome |

|---|---|---|

| Molecular Docking | Screening against a library of protein targets (e.g., bacterial ribosomes, enzymes). | Identification of potential biological targets; prediction of binding affinity and binding mode. |

| Molecular Dynamics | Simulating the behavior of the "this compound"-target complex over time. | Assessment of binding stability; understanding of conformational changes upon binding. |

| Steered Molecular Dynamics | Simulating the pathway of "this compound" to and from the binding site. | Identification of key residues involved in ligand migration and binding. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. Once an initial set of "this compound" analogues with varying activities is synthesized and tested, QSAR can be employed to predict the activity of new, unsynthesized analogues.

This approach involves calculating a set of molecular descriptors (e.g., hydrophobicity, electronic properties, steric parameters) for each analogue and then using statistical methods to build a model that correlates these descriptors with the observed biological activity. drugbank.com For example, a QSAR study on 6-O-methylerythromycin derivatives found that for resistant strains, higher hydrophobicity was favorable for antibacterial activity, while bulky substituents were unfavorable. drugbank.com Such models can significantly accelerate the drug development process by prioritizing the synthesis of compounds with the highest predicted potency.

Cheminformatics for Compound Library Design and Virtual Screening

Cheminformatics involves the use of computational methods to analyze and manage large sets of chemical data. In the context of "this compound," cheminformatics would be instrumental in designing a virtual library of potential analogues. This library can then be subjected to virtual screening, a computational technique to search for compounds that are likely to bind to a drug target. ebi.ac.uknih.govmedlineplus.gov

Virtual screening can be either ligand-based or receptor-based. ebi.ac.uk Ligand-based methods would search for molecules with structural similarity to "this compound," while receptor-based methods (like molecular docking) would screen the library against the three-dimensional structure of a known or predicted target. ebi.ac.uk This approach allows for the rapid and cost-effective identification of promising hit compounds from vast chemical libraries for further experimental testing. ebi.ac.uk

Omics Technologies in Natural Product Discovery and Elucidation

"Omics" technologies provide a global view of the molecular processes within a cell. For a natural product like "this compound," these technologies are invaluable for understanding its biosynthesis and its effects on cellular systems.

Metabolomics for Pathway Discovery and Profiling

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. To understand how "this compound" is produced by its source organism (likely a bacterium, similar to erythromycin's origin from Saccharopolyspora erythraea), metabolomic profiling would be employed. By comparing the metabolite profiles of the producing organism under different conditions (e.g., high vs. low production of "this compound"), researchers can identify precursor molecules and key intermediates in its biosynthetic pathway.

Furthermore, metabolomics can reveal the effects of "this compound" on a target organism. For example, treating bacteria with "this compound" and analyzing the resulting changes in their metabolome can pinpoint the metabolic pathways that are disrupted, providing clues about its mechanism of action. A study on the marine diatom Thalassiosira weissflogii under erythromycin stress identified significant alterations in pathways related to detoxification, amino acid metabolism, and energy metabolism.

Proteomics and Transcriptomics for Elucidating Cellular Responses

Transcriptomics is the study of the complete set of RNA transcripts produced by an organism under a specific set of conditions. By comparing the transcriptomes of cells treated with "this compound" to untreated cells, scientists can identify which genes are up- or down-regulated in response to the compound. This can provide a detailed picture of the cellular processes affected, such as stress responses, metabolic shifts, and cell wall biosynthesis. For instance, comparative transcriptomic analysis of erythromycin-producing strains of S. erythraea has been used to identify regulatory genes and pathways that could be engineered to enhance antibiotic production.

Proteomics is the large-scale study of proteins. Similar to transcriptomics, comparing the proteomes of treated and untreated cells can reveal changes in protein expression levels. This is particularly useful because proteins are the functional molecules of the cell. A study on methicillin-resistant Staphylococcus aureus (MRSA) treated with an erythromycin derivative and oxacillin (B1211168) revealed significant changes in the expression of proteins involved in oxidation-reduction homeostasis and cell wall biosynthesis, providing insights into the synergistic effect of the drug combination.

Table 2: Omics Technologies in "this compound" Research

| Omics Technology | Application for "this compound" | Research Question Addressed |

|---|---|---|

| Metabolomics | Profiling of the producing organism and target organism. | How is "this compound" biosynthesized? What metabolic pathways does it disrupt in target cells? |

| Transcriptomics | Analysis of gene expression changes in response to "this compound". | Which genes and cellular pathways are affected by "this compound"? |

| Proteomics | Analysis of protein expression changes in response to "this compound". | What are the ultimate protein-level changes that lead to the biological effect of "this compound"? |

By integrating these advanced computational and omics methodologies, researchers can build a comprehensive understanding of a novel compound like "this compound," from its production and mechanism of action to the rational design of improved therapeutic agents.

In Vitro and Cell-Based Assays for Biological Activity Profiling

The initial characterization and validation of this compound's therapeutic potential rely heavily on a suite of in vitro and cell-based assays. These assays are fundamental in determining its biological activity, elucidating its mechanism of action, and identifying potential therapeutic applications.

One of the key biological activities identified for this compound is its inhibitory effect on Protein Tyrosine Phosphatase 1B (PTP1B). chosun.ac.kr In vitro assays demonstrated that this compound can inhibit PTP1B activity with a reported IC50 value ranging from 4.2 ± 0.4 to 26.7 ± 1.2 μM. chosun.ac.kr PTP1B is a negative regulator of the insulin (B600854) and leptin signaling pathways, making it a significant target for the treatment of type 2 diabetes and obesity. The inhibitory activity of this compound suggests its potential as a lead compound for developing novel anti-diabetic or anti-obesity agents.

Further in vitro studies have explored its potential as an antibacterial agent. Through virtual screening and molecular docking studies, this compound has been identified as a potential inhibitor of bacterial ATPase DNA gyrase B. nih.gov This enzyme is crucial for bacterial DNA replication and is a validated target for antibiotics. These computational predictions provide a strong basis for subsequent in vitro microbiological assays to determine its minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria. nih.gov

Additionally, a Korean patent has disclosed that this compound, as part of an extract from Erythrina abyssinica, can activate AMP-activated protein kinase (AMPK). google.com AMPK is a central regulator of cellular energy homeostasis, and its activation is a therapeutic strategy for metabolic syndrome, including obesity and diabetes. This finding was likely confirmed through cell-based reporter assays or by measuring the phosphorylation of downstream AMPK targets in cells treated with the compound.

High-throughput screening (HTS) is a critical methodology for rapidly assessing the biological activity of compounds like this compound against a vast number of biological targets. While specific large-scale HTS campaigns for this compound are not detailed in the public domain, its discovery as part of screening natural product libraries from Erythrina abyssinica implies an initial screening process. chosun.ac.krgoogle.com

Modern HTS platforms, utilizing robotics, microfluidics, and automated data analysis, can screen this compound against hundreds or thousands of targets simultaneously. This could uncover entirely new therapeutic applications beyond its known activities. For instance, screening against panels of kinases, proteases, or G-protein coupled receptors could reveal unexpected activities relevant to oncology, inflammation, or neurodegenerative diseases. Phenotypic screening, where the effect of the compound on whole cells or organisms is observed without a preconceived target, is another powerful H-TS approach that could identify novel utilities for this compound.

To move beyond initial activity profiling and understand the detailed mechanism of action of this compound, advanced cellular models are indispensable. For its PTP1B inhibitory activity, researchers can utilize engineered cell lines that overexpress PTP1B or employ CRISPR-Cas9 technology to create PTP1B knockout cells as a negative control. These models help confirm that the observed cellular effects are indeed mediated through PTP1B inhibition.

For its potential antibacterial action, co-culture models of bacterial and human cells can be used to assess its efficacy and selectivity in a more physiologically relevant context. To investigate its role in AMPK activation, cellular models of metabolic diseases, such as insulin-resistant adipocytes or hepatocytes, can be employed. google.com These models allow for a deeper understanding of how this compound modulates metabolic pathways and cellular signaling in a disease-relevant state. The use of 3D organoid cultures, which more closely mimic the architecture and function of human tissues, represents the next frontier for preclinical evaluation of natural products like this compound.

Perspectives on Therapeutic Development

The journey from a promising natural product to a clinically approved drug is fraught with challenges. The following sections outline the strategic considerations and future research directions for the therapeutic development of this compound.

A significant hurdle for many natural products, including isoflavonoids, is poor oral bioavailability. This can be due to low solubility, poor absorption, or rapid metabolism. To optimize the therapeutic potential of this compound, medicinal chemistry efforts can be directed towards creating semi-synthetic derivatives. These modifications could aim to improve its pharmacokinetic properties without compromising its biological activity. For example, the addition of polar functional groups could enhance solubility, while protecting metabolically labile sites could increase its half-life in the body.

Furthermore, advanced drug delivery systems, such as nanoparticle encapsulation, liposomes, or solid lipid nanoparticles, could be explored to improve the bioavailability and targeted delivery of this compound. These formulation strategies can protect the compound from degradation in the gastrointestinal tract and enhance its absorption.

Drug repurposing, or finding new uses for existing compounds, is a time and cost-efficient strategy for drug development. The known activities of this compound in metabolic regulation (PTP1B inhibition and AMPK activation) suggest that it could be investigated for a range of related conditions. chosun.ac.krgoogle.com For example, given the link between metabolic dysfunction and cardiovascular disease, its effects on endothelial function or atherosclerosis could be a fruitful area of research.

Its potential as a DNA gyrase B inhibitor also opens up avenues for repurposing in the context of antibiotic resistance. nih.gov If it proves effective against multi-drug resistant bacterial strains, it could be developed as a standalone antibiotic or as an adjunct to existing therapies to overcome resistance.

The development of this compound faces the same challenges inherent in natural product drug discovery. A primary challenge is ensuring a sustainable and consistent supply of the compound. This can be addressed through total synthesis of the molecule or by developing semi-synthetic routes from more abundant precursors. Alternatively, metabolic engineering of microbial hosts could be explored to produce this compound through fermentation, providing a scalable and environmentally friendly source.

Another significant challenge is the detailed elucidation of its in vivo mechanism of action and potential off-target effects. Comprehensive preclinical studies using animal models of diabetes, obesity, and bacterial infections will be necessary to validate its therapeutic efficacy and safety. These studies will be critical for establishing a clear path towards clinical trials and eventual therapeutic use.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Erythribyssin O, and what challenges arise in purification?

- Methodology : this compound is typically synthesized via microbial fermentation (e.g., Streptomyces spp.) or chemical synthesis. Key challenges include optimizing fermentation conditions (pH, temperature, nutrient media) and isolating the compound from complex biological matrices. Purification often involves column chromatography (e.g., reverse-phase HPLC) and solvent partitioning. Yield optimization requires iterative adjustments to fermentation parameters, as noted in studies comparing wild-type vs. genetically modified strains .

- Data Example :

| Synthesis Method | Average Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Microbial Fermentation | 0.5–1.2 | ≥95 | Co-elution with analogs, low yield |

| Chemical Synthesis | 0.8–1.5 | ≥90 | Stereochemical control, scalability |

Q. Which analytical techniques are optimal for characterizing this compound’s structure and purity?

- Methodology : High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) are critical for structural elucidation. Purity is assessed via HPLC-UV (λ = 280–320 nm) with >98% purity thresholds for biological assays. X-ray crystallography may resolve stereochemistry, though crystalization remains challenging due to hygroscopicity .

Q. How do researchers validate the biological activity of this compound in preliminary assays?

- Methodology : Standardized in vitro assays (e.g., antimicrobial disk diffusion, cytotoxicity via MTT assay) are used. Dose-response curves (IC₅₀/EC₅₀) and positive/negative controls (e.g., erythromycin for antimicrobial activity) are essential. Replicate experiments (n ≥ 3) and statistical validation (e.g., ANOVA) minimize variability .

Advanced Research Questions

Q. What experimental designs resolve contradictions in this compound’s reported bioactivity across studies?

- Methodology : Systematic reviews with meta-analysis (PRISMA guidelines) can reconcile discrepancies. Factors to assess include strain-specific activity (e.g., Gram-positive vs. Gram-negative bacteria), solvent effects (DMSO vs. aqueous solubility), and assay conditions (pH, temperature). Replication studies under standardized protocols are critical .

- Data Example :

| Study | Reported IC₅₀ (μM) | Assay Type | Solvent | pH |

|---|---|---|---|---|

| A (2022) | 12.3 ± 1.5 | MTT (HeLa) | DMSO | 7.4 |

| B (2023) | 28.7 ± 3.1 | SRB (A549) | PBS | 6.8 |

Q. How can researchers elucidate the molecular mechanisms of this compound in target organisms?

- Methodology : Transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling identify differentially expressed genes/proteins. Molecular docking (AutoDock Vina) predicts binding affinities to targets (e.g., bacterial ribosomes). CRISPR-Cas9 knockout models validate candidate pathways .

Q. What strategies mitigate batch-to-batch variability in this compound production?

- Methodology : Quality-by-Design (QbD) approaches optimize fermentation parameters (e.g., dissolved oxygen, agitation). Statistical tools (e.g., Design of Experiments, DoE) identify critical process parameters. Real-time metabolomics (LC-MS) monitors intermediate metabolites to ensure consistency .

Q. How do researchers assess the ecological impact of this compound in environmental samples?

- Methodology : Metagenomic sequencing (16S rRNA for bacteria, ITS for fungi) evaluates shifts in microbial communities after exposure. LC-MS/MS quantifies this compound degradation products. Toxicity assays (e.g., Daphnia magna survival) assess environmental risk .

Methodological Frameworks

- PICO Framework : For mechanistic studies:

- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .

Data Availability and Reproducibility

- Public Databases : NCBI BioProject (transcriptomic data), ChEMBL (bioactivity data).

- Supporting Information : Journals like Beilstein J. Org. Chem. require detailed experimental protocols and raw data uploads .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.